4-amino-N-benzyl-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-N-benzyl-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thiazole ring structure, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzyl-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Benzylation: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides.
Chlorination and Methoxylation: These functional groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the nitro group, if present, converting them to corresponding amines.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thiazole ring is known to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-benzyl-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- 4-amino-N-benzyl-3-(5-chloro-2-methoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxamide
Uniqueness
The uniqueness of 4-amino-N-benzyl-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups and the presence of the sulfanylidene moiety, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-amino-N-benzyl-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-24-14-8-7-12(19)9-13(14)22-16(20)15(26-18(22)25)17(23)21-10-11-5-3-2-4-6-11/h2-9H,10,20H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJYABJHNFZMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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